![molecular formula C14H14N2O3 B1465289 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide CAS No. 676493-96-2](/img/structure/B1465289.png)
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide
Overview
Description
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide (6-HEPN) is a chemical compound that is used in various scientific research applications. It is a derivative of nicotinamide, an important component of the coenzyme nicotinamide adenine dinucleotide (NAD). 6-HEPN has a wide range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
Scientific Research Applications
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of scientific research applications. It has been used in experiments to study the effects of NAD+ on cellular metabolism, as well as to investigate the role of NAD+ in the regulation of gene expression. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been used to study the effects of NAD+ on mitochondrial biogenesis and energy metabolism. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been used to study the effects of NAD+ on cell proliferation, apoptosis, and cell death.
Mechanism of Action
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a cofactor for the enzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an important component of the cellular energy metabolism, and it is involved in a variety of biochemical processes, including the regulation of gene expression, mitochondrial biogenesis, and cell proliferation. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a substrate for NAD+, and it is involved in the transfer of electrons from NAD+ to other molecules.
Biochemical and Physiological Effects
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the enzyme NAD+ and to increase the levels of NAD+ in cells. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to increase the activity of NAD+-dependent enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidoreductases. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been shown to increase the levels of NAD+-dependent metabolites, such as NAD+-dependent fatty acids and NAD+-dependent amino acids.
Advantages and Limitations for Lab Experiments
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of NAD+ on cellular metabolism. However, there are some limitations to using 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in laboratory experiments. For example, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not readily available in large quantities, and it is relatively expensive to purchase. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not as effective as other NAD+ precursors, such as nicotinamide mononucleotide (NMN).
Future Directions
There are several possible future directions for research involving 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide. One potential direction is to further investigate the effects of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide on NAD+-dependent enzymes and metabolites. Additionally, further research could be done to determine the optimal concentrations of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide for different laboratory experiments. Additionally, research could be done to develop methods for synthesizing 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in larger quantities and at lower costs. Finally, research could be done to investigate the potential therapeutic applications of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide, such as in the treatment of diseases related to NAD+ metabolism.
properties
IUPAC Name |
6-[4-(2-hydroxyethyl)phenoxy]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-14(18)11-3-6-13(16-9-11)19-12-4-1-10(2-5-12)7-8-17/h1-6,9,17H,7-8H2,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZQVPOWODTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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